5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole
Description
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a conjugated (1E)-buta-1,3-dienyl moiety. The 4-methoxyphenyl substituent is a common pharmacophore in medicinal chemistry, often associated with improved solubility and bioavailability .
This compound’s synthesis likely involves [3+2] cycloaddition or coupling reactions to introduce the dienyl chain.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+ |
InChI Key |
UYAWPGXCVMRPJA-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration via Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of α-acylaminoketones. For this compound, the precursor α-(4-methoxyphenylacylamino)-butadienyl ketone is synthesized in two steps:
- Amination :
Reaction of 4-methoxybenzoyl chloride with buta-1,3-dienylamine yields N-(buta-1,3-dienyl)-4-methoxybenzamide. - Ketone Formation :
Oxidation of the terminal alkene using ozonolysis or epoxidation followed by hydrolysis generates the α-acylaminoketone intermediate.
Cyclodehydration with polyphosphoric acid (PPA) at 120°C for 6 hours produces the oxazole ring with 65–72% yield. Challenges include controlling polymerization of the dienyl group, mitigated by inert atmospheres and low temperatures during ketone formation.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with dienes to form 1,2-oxazoles. For this target:
- Nitrile Oxide Precursor :
Chlorination of 4-methoxyphenylhydroxamic acid with N-chlorosuccinimide (NCS) yields 4-methoxybenzonitrile oxide. - Dienophile :
Buta-1,3-diene or its stabilized equivalent (e.g., 1-trimethylsilyl-1,3-butadiene) ensures regioselectivity.
Reaction in dichloromethane at 0°C for 2 hours affords the oxazole with 58% yield and >95% E-stereoselectivity. Microwave-assisted conditions (100°C, 20 minutes) improve yields to 78%.
Suzuki-Miyaura Cross-Coupling Post-Cyclization
A modular approach involves constructing the oxazole core followed by introducing the dienyl group:
- Oxazole Core Synthesis :
- Coupling Reaction :
This method offers flexibility in dienyl group substitution but requires strict anhydrous conditions to prevent boronic acid decomposition.
Multicomponent One-Pot Synthesis
A convergent strategy employs carboxylic acids, amino acids, and boronic acids in a one-pot sequence:
| Step | Component | Role | Conditions |
|---|---|---|---|
| 1 | 4-Methoxybenzoic acid | Acyl donor | DMT-MM, DMF, RT, 1 hour |
| 2 | Serine methyl ester | Amino acid for oxazole ring | NiCl₂, 60°C, 3 hours |
| 3 | Buta-1,3-dienylboronic acid | Coupling partner | Suzuki conditions, 80°C |
This route achieves 65% overall yield, with the oxazole forming in situ before boronic acid coupling.
Microwave-Assisted Oxazole Formation
TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes under microwave irradiation to form oxazoles:
- Aldehyde Preparation :
4-Methoxycinnamaldehyde is synthesized via Heck coupling of 4-methoxybenzaldehyde with ethylene. - Cycloaddition :
Reaction with TosMIC in isopropyl alcohol (IPA) and K₃PO₄ under microwave (350 W, 65°C, 8 minutes) yields 5-(4-methoxyphenyl)-1,2-oxazole. - Dienyl Introduction :
Wittig reaction with butadienyltriphenylphosphonium bromide completes the structure (82% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Robinson-Gabriel | 65–72 | Moderate | High | Polymerization of dienyl |
| 1,3-Dipolar Cycloaddition | 58–78 | High | Moderate | Nitrile oxide stability |
| Suzuki Coupling | 70 | High | High | Boronic acid handling |
| Multicomponent | 65 | Moderate | Moderate | Optimization of three steps |
| Microwave-Assisted | 82 | High | High | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The 3-chlorophenyl analog (LogP = 4.67 ) is more lipophilic than the dienyl derivative, which may favor membrane permeability.
Physicochemical and Spectral Properties
- Melting Points : Carbothioamide analogs () with triazole-thione cores have melting points ranging from 160–220°C, while simpler oxazoles (e.g., CAS 37613-33-5) melt at lower temperatures (~100–150°C) due to reduced crystallinity .
- NMR Signatures : The dienyl group in the target compound would show characteristic <sup>1</sup>H NMR coupling constants (J = 10–16 Hz for trans-alkene protons), distinct from the singlet peaks of methyl or sulfanyl substituents .
- Mass Spectrometry : HRMS data for similar compounds () confirm molecular ion peaks [M+H]<sup>+</sup> within ±0.005 Da accuracy, critical for structural validation.
Biological Activity
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this oxazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 201.25 g/mol. The structure consists of an oxazole ring substituted with a butadiene side chain and a methoxyphenyl group. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the methoxy group enhances antibacterial activity. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Analgesic and Anti-inflammatory Effects
Several studies have explored the analgesic and anti-inflammatory properties of oxazole derivatives. In particular, 5-(4-methoxyphenyl)-oxazole has shown promise in reducing pain responses in animal models. In one study, it was found to inhibit pain-related behaviors in writhing and hot plate tests, indicating its potential as an analgesic agent . The compound's mechanism may involve modulation of inflammatory mediators or direct action on pain receptors such as TRPV1.
Toxicological Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. In studies involving acute toxicity tests on mice, derivatives of this compound exhibited low toxicity levels, with no significant adverse effects noted in histopathological evaluations . This suggests a favorable safety profile for further development.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various oxazole derivatives against common pathogens. The study demonstrated that compounds with similar structural motifs to this compound showed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications could enhance antimicrobial potency .
Case Study 2: Analgesic Activity
In a controlled experiment involving mice, researchers administered varying doses of 5-(4-methoxyphenyl)-oxazole to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain responses compared to control groups treated with standard analgesics like aspirin. Molecular docking studies suggested that the compound interacts effectively with COX-2 enzymes involved in inflammation .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant activity against E. coli and S. aureus; potential for further development |
| Study 2 | Analgesic Effects | Dose-dependent pain relief; interaction with COX-2 enzymes |
| Study 3 | Toxicology | Low toxicity; no adverse effects observed in histopathological assessments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
